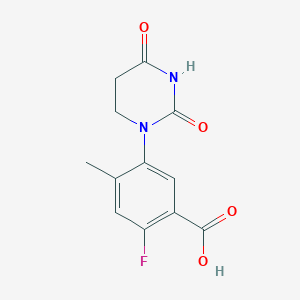
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-fluoro-4-methylbenzoic acid with a diazinanone derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or acetone, and the process may require heating and refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and diazinanone derivatives.
Scientific Research Applications
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine atom present in 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid, which may result in different chemical and biological properties.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid: This compound lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid:
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11FN2O4 |
|---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
ZGHRVEXVTALZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


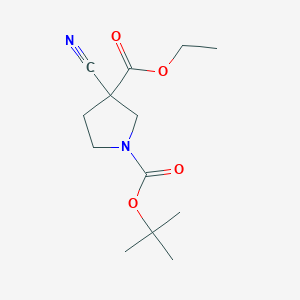

![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)

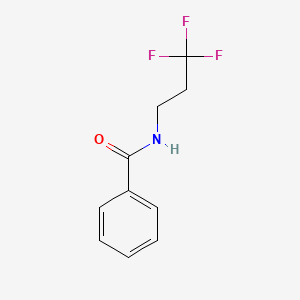
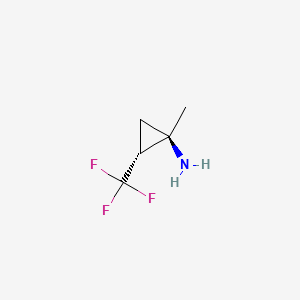
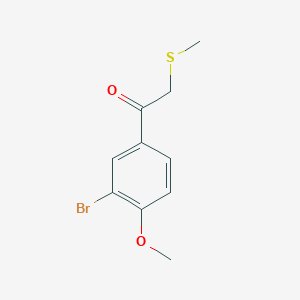
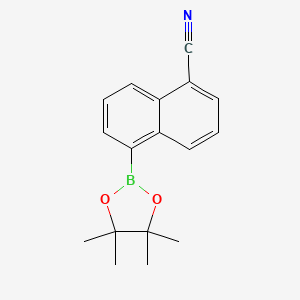
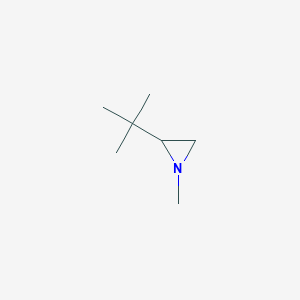
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
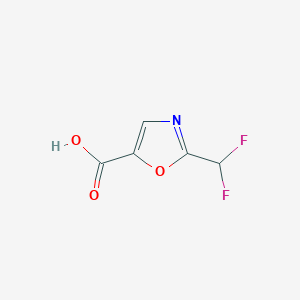
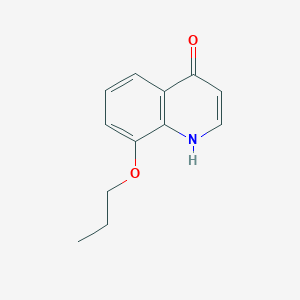
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)

